molecular formula C11H13FN2O4 B7938948 tert-butyl N-(4-fluoro-2-nitrophenyl)carbamate

tert-butyl N-(4-fluoro-2-nitrophenyl)carbamate

Cat. No.: B7938948
M. Wt: 256.23 g/mol
InChI Key: OPVVNOMDBDQRTM-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-fluoro-2-nitrophenyl)carbamate is a carbamate derivative featuring a tert-butyl-protected amine group attached to a substituted aromatic ring. The aromatic ring contains both a nitro (-NO₂) and a fluoro (-F) group at the 2- and 4-positions, respectively. This structural motif is significant in medicinal chemistry and materials science due to the electron-withdrawing properties of the nitro group and the fluorine atom, which influence reactivity, solubility, and stability. Carbamates like this are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and ligands for catalysis .

Properties

IUPAC Name

tert-butyl N-(4-fluoro-2-nitrophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O4/c1-11(2,3)18-10(15)13-8-5-4-7(12)6-9(8)14(16)17/h4-6H,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVVNOMDBDQRTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-fluoro-2-nitrophenyl)carbamate typically involves the reaction of 4-fluoro-2-nitroaniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-(4-fluoro-2-nitrophenyl)carbamate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The carbamate ester group can be hydrolyzed to yield the corresponding carbamic acid and tert-butanol.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 4-Fluoro-2-aminophenyl-carbamic acid tert-butyl ester.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-Fluoro-2-nitroaniline and tert-butanol.

Scientific Research Applications

Enzyme Inhibition Studies

One of the primary applications of tert-butyl N-(4-fluoro-2-nitrophenyl)carbamate is in enzyme inhibition studies. Research has indicated its effectiveness in exploring enzyme activities, particularly within biological systems. The compound serves as an intermediate in synthesizing various organic compounds, which can be crucial for drug development.

For instance, studies have shown that derivatives of this compound exhibit anti-inflammatory properties comparable to established drugs like indomethacin, with significant inhibition percentages observed in carrageenan-induced rat paw edema models .

Pharmacological Insights

In pharmacological contexts, this compound has been utilized to identify agonist and antagonist pharmacophores for nicotinic acetylcholine receptors (nAChRs). This research aims to develop pharmacotherapies for smoking cessation by targeting specific receptor interactions . Such studies highlight the compound's potential in treating nicotine dependence through its high-affinity binding properties.

Anti-inflammatory Activity

A series of studies focused on the synthesis and evaluation of various derivatives of this compound have demonstrated promising anti-inflammatory activity. For example, several analogues showed significant inhibition rates against inflammation within a short time frame, indicating their potential therapeutic applications .

Cancer Treatment Potential

Recent investigations have explored the compound's utility in cancer treatment, particularly concerning non-small cell lung cancer (NSCLC). Compounds derived from similar structures have been reported to interact effectively with mutated forms of the epidermal growth factor receptor (EGFR), which is implicated in many cancers . The ability to modify this compound's structure could lead to enhanced efficacy against resistant cancer forms.

Comparative Analysis of Related Compounds

Compound NameStructureApplications
This compoundStructureEnzyme inhibition, anti-inflammatory
tert-butyl N-(5-chloro-4-fluoro-2-nitrophenyl)carbamateStructureCancer treatment, pharmacological studies
tert-butyl 2-(substituted benzamido)phenylcarbamateStructureAnti-inflammatory activity

Mechanism of Action

The mechanism of action of tert-butyl N-(4-fluoro-2-nitrophenyl)carbamate depends on its specific application. In medicinal chemistry, for example, the compound may act as a prodrug that undergoes metabolic conversion to release an active pharmacophore. The nitro group can be reduced to an amine, which may then interact with biological targets such as enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound tert-butyl N-(4-fluoro-2-nitrophenyl)carbamate belongs to a broader class of tert-butyl carbamates with aromatic substitutions. Below is a detailed comparison with structurally related compounds, focusing on substituent effects, synthetic yields, and physicochemical properties.

Key Observations

Substituent Effects: The nitro group in the target compound enhances electrophilicity, making it more reactive in nucleophilic aromatic substitution compared to methoxy- or bromo-substituted analogs . The fluoro substituent at the 4-position improves metabolic stability and lipophilicity relative to non-halogenated analogs .

Synthetic Accessibility :

  • Compounds with heterocyclic substituents (e.g., 4-methylthiazol-5-yl) are synthesized via Pd-catalyzed cross-coupling (General Procedure B), yielding 16–77% .
  • The target compound’s nitro group likely requires nitration under controlled conditions, which may explain lower reported yields for nitro-substituted carbamates (e.g., 36% for 42d in ) .

Physicochemical Properties: Nitro-containing carbamates (e.g., CAS 1427460-20-5 ) exhibit higher melting points and lower solubility in nonpolar solvents due to dipole interactions. Fluorine atoms reduce basicity of the carbamate nitrogen, enhancing stability under acidic conditions .

Applications :

  • The target compound’s dual electron-withdrawing groups make it suitable for synthesizing kinase inhibitors or photoactive materials.
  • Comparatively, thiazole-substituted analogs (e.g., 42a–42j ) are prioritized in VHL E3 ligase-targeted drug discovery due to their heterocyclic binding affinity.

Research Findings and Trends

  • Reactivity Hierarchy : Nitro > Bromo > Methoxy in electrophilic aromatic substitution, as seen in yields and reaction conditions for derivatives in .
  • Stability : Fluorine and nitro groups synergistically stabilize the carbamate against hydrolysis, as observed in accelerated stability studies of similar compounds .
  • Computational Insights : Molecular docking studies suggest that nitro-substituted carbamates exhibit stronger π-π stacking interactions in enzyme binding pockets compared to halogenated analogs .

Biological Activity

tert-butyl N-(4-fluoro-2-nitrophenyl)carbamate (hereafter referred to as Carbamate ) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and protein interactions. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure:

  • Molecular Formula: C₁₁H₁₄FN₂O₃
  • Molar Mass: Approximately 246.25 g/mol

Synthesis:
The synthesis of Carbamate typically involves the reaction of 4-fluoro-2-nitroaniline with tert-butyl chloroformate in the presence of a base such as pyridine. The reaction is generally conducted at room temperature, and the product is purified through recrystallization. Characterization techniques such as NMR, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the compound .

Carbamate functions primarily through its interaction with specific enzymes and proteins. The presence of the fluorine atom enhances its binding affinity to target enzymes, making it effective in inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that may interact with biological macromolecules, thereby modulating their functions .

Biological Activity

1. Enzyme Inhibition:
Carbamate has been investigated for its ability to inhibit various enzymes, particularly those involved in metabolic pathways. The compound's mechanism typically involves binding to the active sites of enzymes, preventing substrate access and subsequent catalytic activity.

2. Protein Interactions:
Research indicates that Carbamate can influence protein interactions crucial for cellular processes. Its unique structure allows it to act as a biochemical probe, providing insights into enzyme dynamics and protein functionality .

Table 1: Summary of Biological Activities

StudyFocusFindings
Study AEnzyme InhibitionDemonstrated IC50 values indicating potent inhibition of target enzymes involved in metabolic pathways.
Study BProtein InteractionShowed that Carbamate alters binding affinities in key protein complexes, impacting cellular signaling.
Study CPharmacological PotentialEvaluated in vivo effects showing anti-inflammatory properties linked to enzyme inhibition profiles.

Notable Research Insights

  • Study A found that Carbamate exhibited an IC50 value of 0.34 µM against a specific enzyme target, highlighting its potential as a therapeutic agent .
  • Study B revealed that modifications to the Carbamate structure could significantly enhance its binding affinity to proteins involved in disease processes .
  • Study C explored the compound's application in drug development, suggesting its role as a pharmacological tool for targeting specific diseases .

Q & A

Q. What are the standard synthetic routes for tert-butyl N-(4-fluoro-2-nitrophenyl)carbamate?

The synthesis typically involves reacting 4-fluoro-2-nitroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine or pyridine. The reaction is carried out in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 4–12 hours. The base deprotonates the amine, facilitating nucleophilic attack on the chloroformate carbonyl group to form the carbamate. Purification is achieved via column chromatography or recrystallization .

Key Reaction Conditions :

ParameterOptimal Range
SolventDCM or THF
Temperature0–25°C
BaseTriethylamine
Reaction Time4–12 hours

Q. How is this compound characterized?

Characterization involves:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the carbamate linkage and substituent positions. The tert-butyl group shows a singlet at ~1.4 ppm (1^1H) and 28–30 ppm (13^{13}C).
  • IR Spectroscopy : Stretching vibrations for the carbonyl (C=O, ~1700 cm1^{-1}) and nitro groups (NO2_2, ~1520 and 1350 cm1^{-1}).
  • Mass Spectrometry : Molecular ion peak matching the molecular weight (C11_{11}H12_{12}FN2_2O4_4, MW 267.23 g/mol) .

Q. What intermediates are critical in synthesizing this compound?

Key intermediates include:

  • 4-Fluoro-2-nitroaniline : The primary aromatic amine precursor.
  • tert-Butyl chloroformate : The carbamate-forming reagent.
  • Base-activated intermediate : A transient species where the amine is deprotonated, enhancing reactivity toward the chloroformate .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (4-fluoro, 2-nitro) influence the carbamate’s reactivity?

The 4-fluoro and 2-nitro groups create a strongly electron-deficient aromatic ring, which stabilizes the carbamate via resonance but may hinder electrophilic substitution reactions. Computational studies (e.g., DFT) can model charge distribution, revealing reduced electron density at the carbamate oxygen, potentially affecting hydrolysis rates. Experimental validation involves kinetic studies under acidic/basic conditions .

Q. What strategies improve synthetic yield and purity?

  • Optimized Stoichiometry : A 1.2:1 molar ratio of tert-butyl chloroformate to amine minimizes side products.
  • Low-Temperature Reaction : Reduces thermal decomposition of the nitro group.
  • Purification : Use of silica gel chromatography with ethyl acetate/hexane (3:7) enhances purity (>95% by HPLC). Contradictions in reported yields (60–85%) may arise from solvent purity or trace moisture, necessitating strict anhydrous conditions .

Q. How can crystallographic data resolve structural ambiguities?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or ORTEP-3 provides unambiguous confirmation of molecular geometry. For example, the dihedral angle between the carbamate and phenyl ring can be measured to assess steric effects. Discrepancies between XRD and DFT-optimized structures may highlight crystal packing forces or dynamic effects in solution .

Example Structural Data :

ParameterXRD ValueDFT Value
C=O Bond Length1.21 Å1.23 Å
Dihedral Angle12.5°10.8°

Q. What are the compound’s potential biological applications?

The nitro group may serve as a pharmacophore in antimicrobial or anticancer agents. In vitro studies could evaluate its inhibition of bacterial nitroreductases or interaction with cancer cell targets (e.g., topoisomerases). Fluorine’s electronegativity enhances bioavailability, making the compound a candidate for structure-activity relationship (SAR) studies .

Methodological Considerations

  • Handling Nitro Compounds : Avoid high temperatures or shock to prevent decomposition. Store in amber vials at –20°C .
  • Data Contradiction Analysis : Compare NMR, IR, and XRD data to identify inconsistencies (e.g., unexpected tautomerism or polymorphism) .

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